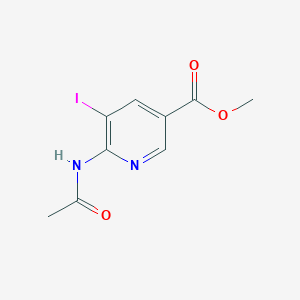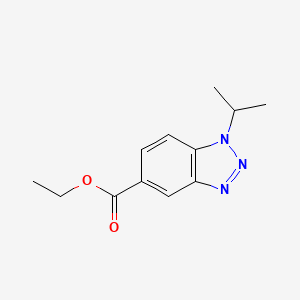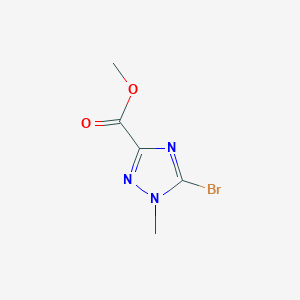
methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate
Vue d'ensemble
Description
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Synthesis Analysis
The synthesis of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate involves adding 5-bromo-1-methyl-1H-triazole-3-carboxylic acid and methanol into a reaction bottle, controlling the temperature to be 20-35 ℃, slowly dropwise adding thionyl chloride, raising the temperature to 60 ℃ after dropwise adding, reacting for 5 hours, concentrating under reduced pressure, distilling off the methanol, adding water to separate out a large amount of solid, filtering, washing a filter cake with water, and drying to obtain the product .Molecular Structure Analysis
The molecular structure of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate can be represented by the SMILES stringCOC(=O)c1nc[nH]n1Br . Chemical Reactions Analysis
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .Physical And Chemical Properties Analysis
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a solid substance . Its molecular weight is 206 . The InChI code is1S/C4H4BrN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) .
Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Triazole compounds show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- The synthesis of these compounds often involves the reaction of a variety of nitrogen sources .
- Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
-
Organic Synthesis
-
Material Chemistry
-
Agrochemistry
-
Photographic Materials
-
Corrosion Inhibitors
-
Bioconjugation
-
Chemical Biology
-
Fluorescent Imaging
-
Materials Science
-
Supramolecular Chemistry
-
Synthesis of Nucleoside Analogues
- “Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate” may be used in the synthesis of nucleoside analogues .
- Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides, and they have a wide range of applications in medicine, particularly in antiviral and anticancer therapies .
-
Bioconjugation
-
Chemical Biology
-
Fluorescent Imaging
-
Materials Science
-
Supramolecular Chemistry
-
Synthesis of Nucleoside Analogues
- “Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate” may be used in the synthesis of nucleoside analogues .
- Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides, and they have a wide range of applications in medicine, particularly in antiviral and anticancer therapies .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAELOVNAGOMSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1431509.png)
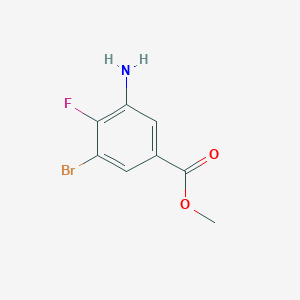
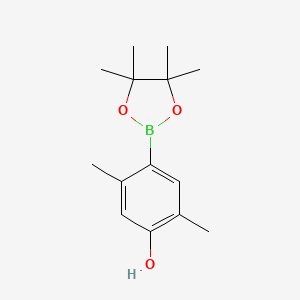
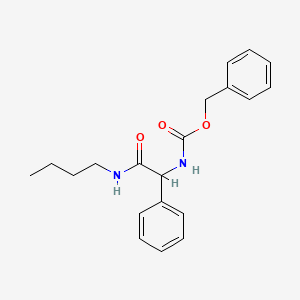
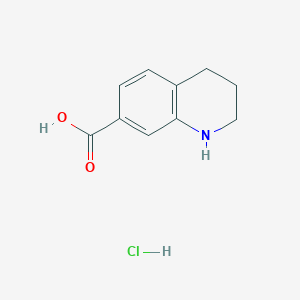
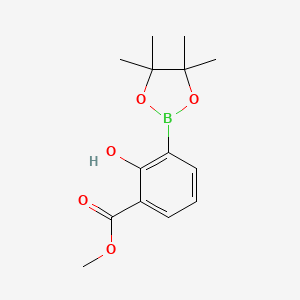

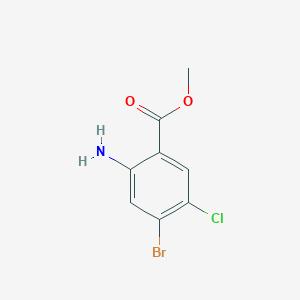
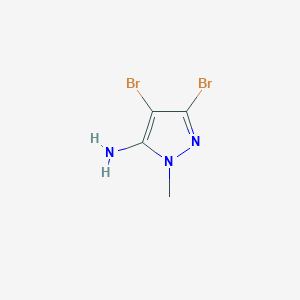
![3'-Methylcarbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B1431523.png)
